molecular formula C6H12Na6O24P6 B607941 Hexasodium phytate CAS No. 34367-89-0

Hexasodium phytate

Cat. No. B607941
CAS RN: 34367-89-0
M. Wt: 791.9192
InChI Key: DHZIAGCFFSRULK-UHFFFAOYSA-H
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Description

Hexasodium phytate, also known as SNF472, is a compound with the molecular formula C6H12Na6O24P6 . It is a hydroxyapatite formation inhibitor and has potential applications in the treatment of vascular calcification and calciphylaxis . It also exhibits antioxidant and anticancer activities .


Molecular Structure Analysis

The molecular structure of Hexasodium phytate is represented by the IUPAC name: hexasodium; [2,3,4,5,6-pentakis [[hydroxy (oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate . Its molecular weight is 791.93 g/mol .


Chemical Reactions Analysis

Hexasodium phytate has been found to have exposure-dependent effects on hydroxyapatite crystallization . It is also known to chelate multivalent metal ions, particularly zinc, calcium, and iron .


Physical And Chemical Properties Analysis

Hexasodium phytate is a white solid or liquid that is soluble in water . It is stable under normal conditions but can easily hydrolyze under strong acid conditions . Its molecular weight is 791.93 g/mol .

Scientific Research Applications

Mechanism of Action

Hexasodium phytate inhibits the enzymatic superoxide source xanthine oxidase (XO), and has antioxidative, neuroprotective, and anti-inflammatory effects .

Future Directions

Hexasodium phytate is currently being developed for the treatment of calciphylaxis and cardiovascular calcification in hemodialysis patients . It is in active development as a novel experimental drug for the treatment of arterial calcification in end-stage renal disease (ESRD) patients undergoing hemodialysis .

properties

IUPAC Name

hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O24P6.6Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZIAGCFFSRULK-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Na6O24P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001021738
Record name Hexasodium phytate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

791.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexasodium phytate

CAS RN

34367-89-0
Record name Hexasodium phytate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexasodium phytate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXASODIUM PHYTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBX50UG81V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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